Product packaging for Benzo[d]isothiazole-4-carbonitrile(Cat. No.:)

Benzo[d]isothiazole-4-carbonitrile

Cat. No.: B13660593
M. Wt: 160.20 g/mol
InChI Key: NGLJLFCWOJBZNF-UHFFFAOYSA-N
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Description

Benzo[d]isothiazole-4-carbonitrile is a versatile heterocyclic building block designed for research and development applications. Compounds within the benzisothiazole scaffold are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Research indicates that benzothiazole and isothiazole derivatives exhibit a wide range of biological activities, including antitumor, antimicrobial, and antifungal properties, making them promising scaffolds in drug discovery efforts . The carbonitrile functional group enhances the molecule's utility as a key synthetic intermediate, allowing for further functionalization to create novel compounds for biological evaluation . Beyond pharmaceuticals, electron-withdrawing heterocyclic units like isothiazole are fundamental in developing advanced organic materials. Cyano-substituted heterocycles are investigated as key components in the design of organic optoelectronic materials, such as those used in organic light-emitting diodes (OLEDs) and other electronic devices, due to their ability to promote intramolecular charge transfer and reduce the band gap . Furthermore, such structures have been utilized in the synthesis of aggregation-induced emission (AIE) luminogens, which are applied in the visualization of latent fingerprints and advanced anti-counterfeiting technologies . This product is strictly for research use in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult safety data sheets and handle the compound adhering to all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4N2S B13660593 Benzo[d]isothiazole-4-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4N2S

Molecular Weight

160.20 g/mol

IUPAC Name

1,2-benzothiazole-4-carbonitrile

InChI

InChI=1S/C8H4N2S/c9-4-6-2-1-3-8-7(6)5-10-11-8/h1-3,5H

InChI Key

NGLJLFCWOJBZNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NSC2=C1)C#N

Origin of Product

United States

Contextualizing the Benzo D Isothiazole Ring System in Contemporary Heterocyclic Chemistry

The benzo[d]isothiazole scaffold, a fused heterocyclic system consisting of a benzene (B151609) ring merged with an isothiazole (B42339) ring, holds a significant position in modern heterocyclic chemistry. arkat-usa.org Heterocyclic compounds, which incorporate atoms of at least two different elements in a ring structure, are fundamental to the development of pharmaceuticals, agrochemicals, and materials science. ijper.orgumn.edu The isothiazole ring itself, containing sulfur and nitrogen atoms in a 1,2-relationship, is a key feature in many biologically active compounds. arkat-usa.org

The fused benzo[d]isothiazole structure forms the core of numerous potent inhibitors for a variety of biological targets and pathways. arkat-usa.org Derivatives of this ring system are recognized for a wide spectrum of biological activities, including antibacterial, antifungal, antineoplastic (anticancer), and hypoglycemic properties. nih.gov For instance, certain benzo[d]isothiazole derivatives have been investigated for their antiproliferative activity against various cancer cell lines and as potential anti-HIV agents. nih.govcapes.gov.br The first derivative of this class was discovered as early as 1879. arkat-usa.org Despite this long history, the development of novel and efficient synthetic methodologies for constructing this scaffold has become a major focus of research in recent years, highlighting its sustained importance in medicinal and agricultural chemistry. arkat-usa.orgnih.gov

The Role and Significance of the Carbonitrile Functional Group in Organic Synthesis and Electronic Properties

The carbonitrile, or nitrile, functional group, characterized by a carbon atom triple-bonded to a nitrogen atom (–C≡N), is a cornerstone of modern organic chemistry. wisdomlib.orgwikipedia.orgallen.in Its structure results in a linear geometry and a strong dipole moment, making nitriles polar molecules. wikipedia.org This polarity influences their physical properties and reactivity. The carbon atom of the cyano group is electrophilic, rendering it susceptible to nucleophilic attack, while the nitrogen is nucleophilic. wikipedia.org

The carbonitrile group is exceptionally versatile in organic synthesis, serving as a valuable intermediate for producing a range of other functional groups. ebsco.com It can be hydrolyzed to form amides and subsequently carboxylic acids, or reduced to primary amines. ebsco.com This transformative potential makes it a key building block in the synthesis of pharmaceuticals, including vitamins and antibiotics, as well as agrochemicals and advanced polymers like synthetic rubbers. allen.inlmu.edu

Furthermore, the cyano group is a strong electron-withdrawing group. This electronic property is crucial in modulating the characteristics of a molecule. In medicinal chemistry and materials science, the introduction of a carbonitrile group can significantly alter a compound's reactivity, stability, and interaction with biological targets or its performance in electronic devices. ontosight.airesearchgate.net For example, cyano-substituted heterocycles are recognized as potential components for photoluminescent materials. researchgate.net

Historical and Current Research Trajectories of Benzo D Isothiazole 4 Carbonitrile

While the benzo[d]isothiazole ring system has been the subject of extensive research for over a century, specific investigations into Benzo[d]isothiazole-4-carbonitrile are less documented in widely available literature. arkat-usa.org Research has historically concentrated on derivatives like benzo[d]isothiazol-3(2H)-ones (e.g., saccharin) and other substituted analogues, exploring their wide-ranging biological activities. nih.govontosight.ai

The current research trajectory for a molecule like this compound can be inferred from synthetic strategies applied to similar heterocyclic systems. The synthesis of cyano-derivatives of electron-accepting heterocycles is a known strategy for developing novel materials for optoelectronics. researchgate.net A common and effective method for introducing a nitrile group onto an aromatic ring is the cyanation of a corresponding halogenated precursor, often using a metal cyanide like copper(I) cyanide. researchgate.net Research on a related fused thiadiazole system demonstrated the successful synthesis of a 4-carbonitrile derivative from its 4-bromo analogue. researchgate.net

Therefore, the current research focus for this compound is likely centered on its synthesis, likely via the cyanation of 4-bromo-benzo[d]isothiazole. The primary scientific interest lies in investigating how the potent electron-withdrawing carbonitrile group at the 4-position modulates the established biological and electronic properties of the parent benzo[d]isothiazole scaffold. Researchers would aim to characterize its unique physicochemical properties and explore its potential as a novel inhibitor for specific biological targets or as a functional component in advanced materials, driven by the combined electronic features of its two core structural motifs.

Scope and Strategic Focus of the Comprehensive Research Outline

Direct Cyanation Approaches to the this compound Moiety

The introduction of a nitrile group at the C4-position of the benzo[d]isothiazole ring is a critical step in the synthesis of the target molecule. This can be achieved through various cyanation reactions, primarily involving the conversion of a C4-halogenated benzo[d]isothiazole precursor.

Transition Metal-Catalyzed Cyanation Reactions (e.g., Copper(I) Cyanide Mediated)

The Rosenmund-von Braun reaction, a well-established method for synthesizing aryl nitriles, traditionally utilizes a superstoichiometric amount of copper(I) cyanide (CuCN) with an aryl halide at elevated temperatures. nih.gov This method has been specifically applied to the synthesis of cyano-substituted benzothiadiazole derivatives, which are structurally related to benzo[d]isothiazoles.

In a notable example, Benzo[1,2-d:4,5-d′]bis( nih.govindexcopernicus.commdpi.comthiadiazole)-4-carbonitrile was successfully synthesized from its corresponding 4-bromo precursor. researchgate.net The reaction was optimized by heating with copper(I) cyanide in dimethylformamide (DMF) at 140°C, achieving a 65% yield. researchgate.net Lower temperatures or different solvents like N-Methyl-2-pyrrolidone (NMP) proved less effective. researchgate.net

EntryReagentSolventConditionsProduct Yield (%)
1CuCNNMP100 °C, 24 h0
2CuCNNMP130 °C, 24 h0
3CuCNDMF80 °C, 24 h4
4CuCNDMF120 °C, 24 h40
5CuCNDMF140 °C, 24 h65

Table 1: Cyanation of 4-bromobenzo[1,2-d:4,5-d']bis( nih.govindexcopernicus.commdpi.comthiadiazole) with Copper(I) Cyanide. researchgate.net

While effective, these traditional copper-mediated reactions often require harsh conditions and superstoichiometric amounts of toxic cyanide reagents. nih.gov

Palladium-Catalyzed Cross-Coupling Strategies for Carbonitrile Introduction

Palladium-catalyzed cross-coupling reactions offer a more versatile and milder alternative for the synthesis of aryl nitriles, including those on heterocyclic systems like benzothiazoles. nih.govacs.org These methods exhibit greater functional group tolerance and can proceed under significantly lower temperatures compared to traditional copper-based cyanations. nih.govacs.org

A key challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by the cyanide anion. nih.gov To circumvent this, various strategies have been developed, including the use of alternative, less-toxic cyanide sources like zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.govacs.orgnih.gov

Researchers have developed a mild and efficient palladium-catalyzed cyanation of (hetero)aryl halides that operates at temperatures from room temperature to 40°C. acs.org This protocol was successfully applied to unprotected benzothiazole (B30560), demonstrating its utility for this class of heterocycles. acs.orgmit.edu The reaction employs a third-generation palladacycle precatalyst and Zn(CN)₂ in a mixture of THF and water. acs.orgmit.edu

SubstrateCatalyst Loading (mol %)Temperature (°C)Yield (%)
2-Bromobenzothiazole24095
Ethyl 4-chlorobenzoate24099
3-Bromobenzothiophene24099
2-Bromobenzofuran24099
2-Bromopyridine24099

Table 2: Selected Examples of Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides. acs.orgmit.edu

This methodology's success with unprotected benzothiazole highlights its potential for direct application in the synthesis of this compound from a corresponding 4-halo-benzo[d]isothiazole precursor. acs.org

Metal-Free and Organocatalytic Cyanation Protocols

To address the toxicity and cost associated with transition metals, metal-free and organocatalytic cyanation methods have emerged. A notable example is the synthesis of 6-amino-2-cyanobenzothiazole, a key building block for various applications. beilstein-journals.org The traditional synthesis involves potassium cyanide (KCN) in hot DMSO, which is sluggish and gives low yields. beilstein-journals.org

An improved, scalable synthesis utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as an organocatalyst for the cyanation of 6-amino-2-chlorobenzothiazole. beilstein-journals.org This method avoids the use of transition metals and provides a more economical and safer route to the desired cyanobenzothiazole derivative. beilstein-journals.org Another metal-free approach involves the use of dimethylmalononitrile (B1205571) (DMMN) as an electrophilic cyanation reagent for aryl Grignard or lithium compounds, which circumvents the need for both toxic cyanide salts and transition metals. organic-chemistry.org

Intramolecular Cyclization and Annulation Reactions for Benzo[d]isothiazole Ring Formation

The construction of the core benzo[d]isothiazole scaffold is most commonly achieved through the formation of the heterocyclic isothiazole (B42339) ring onto a pre-existing benzene ring. arkat-usa.org These methods typically involve intramolecular cyclization of suitably substituted aromatic precursors.

Oxidative Cyclization Pathways

Oxidative cyclization reactions are a powerful tool for forming the N–S bond required in the benzo[d]isothiazole ring system. These reactions often start from precursors like N-arylthioamides or 2-mercaptobenzamides.

Copper-Catalyzed Oxidative Cyclization : A method developed by Kuninobu and Kanai utilizes a Cu(I) catalyst under an oxygen atmosphere to facilitate the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides, producing various benzo[d]isothiazol-3(2H)-ones in excellent yields. nih.gov

Iodine-Catalyzed Cyclization : Molecular iodine can catalyze the oxidative cyclization of β-ketothioamides to generate benzothiazole derivatives, a reaction that proceeds through a facile protocol. publish.csiro.au

Other Oxidants : Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) have been used for the intramolecular cyclization of thioformanilides. indexcopernicus.com Additionally, transition metals like Ruthenium(III) chloride (RuCl₃) and Palladium(II) acetate (B1210297) (Pd(OAc)₂) can catalyze the intramolecular oxidative coupling of N-arylthioureas to yield 2-aminobenzothiazole (B30445) derivatives. nih.gov

Ring-Closing Reactions from Substituted Precursors

Ring-closing reactions from precursors where the required atoms are already in place are a direct and common strategy for synthesizing the benzo[d]isothiazole core.

From 2-Mercaptobenzamides : The most frequent starting materials for benzo[d]isothiazol-3(2H)-ones are 2-mercaptobenzamides, which undergo intramolecular cyclization. nih.gov This can be promoted electrochemically or through catalysis. nih.gov

From o-Halogenated Precursors : N-(2-chlorophenyl) benzothioamides can be cyclized to form the benzothiazole ring via an intramolecular C(aryl)-S bond formation, often catalyzed by a BINAM–Cu(II) complex. indexcopernicus.commdpi.com A metal-free alternative involves a base-promoted intramolecular C–S bond coupling cyclization of N-(2-halophenyl)thioamides in dioxane. mdpi.com

Jacobsen Cyclization : The radical cyclization of thiobenzanilides, known as the Jacobsen cyclization, is a highly effective strategy for benzothiazole synthesis. researchgate.net

From 2-Fluorobenzonitriles : An efficient metal-free method involves the reaction of a 2-fluoro-benzonitrile derivative with sodium sulfide, followed by a reaction with ammonia (B1221849) and sodium hypochlorite (B82951) to furnish the benzo[d]isothiazol-3-amine core. arkat-usa.org

Functional Group Transformations and Derivatizations Leading to the Carbonitrile Group

The introduction of the carbonitrile group at the C-4 position of the benzo[d]isothiazole ring is a critical transformation, often achieved in the later stages of a synthetic sequence. This is typically accomplished through the cyanation of a precursor, most commonly a halogenated benzo[d]isothiazole derivative.

Detailed research into related fused heterocyclic systems provides a strong model for this transformation. For instance, the synthesis of benzo[1,2-d:4,5-d′]bis( arkat-usa.orgnih.govmdpi.comthiadiazole)-4-carbonitrile was successfully achieved through the cyanation of its 4-bromo precursor. researchgate.net This type of reaction, known as a nucleophilic substitution, is a cornerstone of aromatic chemistry. The choice of cyanide source, catalyst, solvent, and temperature is paramount to achieving high yields and avoiding unwanted side reactions or decomposition of the starting material. researchgate.net

In a systematic study, various conditions were explored for the cyanation of a 4-bromobenzo-bis-thiadiazole, a close structural analog to a 4-bromobenzo[d]isothiazole (B2707685). researchgate.net The findings highlight that copper(I) cyanide in dimethylformamide (DMF) at elevated temperatures proved to be the most effective method, leading to a good yield of the desired carbonitrile product. researchgate.net Other reagents like potassium cyanide (KCN) or zinc cyanide with a palladium catalyst were found to be less effective, resulting in low conversion or decomposition. researchgate.net The presence of the cyano group in the final product is confirmed by spectroscopic methods, such as a characteristic band in the IR spectrum (around 2233 cm⁻¹) and a distinct signal in the ¹³C NMR spectrum. researchgate.net

Table 1: Research Findings on the Cyanation of a 4-Bromo Fused Benzothiadiazole Precursor researchgate.net

EntryCyanide ReagentSolventConditionsYield of Carbonitrile (%)Starting Material Recovered (%)
1CuCNNMP100°C, 24 h0>95
2CuCNNMP130°C, 24 h0>95
3CuCNDMF80°C, 24 h470
4CuCNDMF120°C, 24 h4032
5CuCNDMF140°C, 24 h650
6KCNDMF120°C, 24 h082
7Zn(CN)₂ / Pd(PPh₃)₄NMP120°C, 24 h060

This data underscores the sensitivity of the cyanation reaction to specific conditions, providing a clear pathway for the synthesis of this compound from a 4-bromo-benzo[d]isothiazole intermediate.

Chemo- and Regioselective Synthesis of Substituted this compound Derivatives

Achieving chemo- and regioselectivity is crucial when synthesizing substituted derivatives of this compound. The goal is to control exactly where chemical groups are attached to the molecule, which dictates its final properties. The primary strategy involves the careful construction of the core benzo[d]isothiazole scaffold from appropriately substituted aromatic precursors. arkat-usa.org

The regioselectivity of the synthesis is often determined by the initial choice of starting materials. arkat-usa.org For example, starting with a 2-fluoro-benzonitrile derivative bearing a substituent at a specific position allows for the directed synthesis of the corresponding substituted benzo[d]isothiazole. arkat-usa.org A metal-free method described by Wang et al. involves the reaction of a 3-substituted-2-fluoro-benzonitrile with sodium sulfide, followed by treatment with ammonia and sodium hypochlorite to furnish a substituted benzo[d]isothiazol-3-amine. arkat-usa.org This demonstrates how the substitution pattern of the final product is encoded in the starting benzene ring.

Similarly, a regioselective synthesis of 1,4-benzothiazines, a related heterocyclic system, was achieved through the reaction of α-cyano α-alkoxy carbonyl epoxides with 2-aminothiophenol (B119425). acgpubs.org The reaction proceeds via a regioselective opening of the epoxide ring, with the final structure depending on the specific reaction conditions. acgpubs.org This principle of using highly functionalized and specifically substituted starting materials to control the outcome of a cyclization reaction is directly applicable to the synthesis of complex benzo[d]isothiazole derivatives.

Furthermore, modern cross-coupling reactions offer powerful tools for the selective functionalization of the benzo[d]isothiazole core. Palladium-catalyzed reactions, such as the Suzuki cross-coupling, can be used to form new carbon-carbon bonds with high precision. hpu2.edu.vn For instance, a 4-bromobenzo[d]isothiazole intermediate could be selectively coupled with various arylboronic acids to introduce diverse substituents at the 4-position, prior to or after the formation of the carbonitrile group at a different position. hpu2.edu.vn This approach provides a modular and highly selective route to a wide array of substituted derivatives.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including the benzo[d]isothiazole framework. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.comnih.gov

Key strategies in the green synthesis of the related benzothiazole scaffold, which can be adapted for benzo[d]isothiazole, include:

Use of Benign Solvents: Researchers have explored replacing traditional volatile organic solvents with more environmentally friendly alternatives like water or methanol-water mixtures. mdpi.com

Catalyst Optimization: The use of inexpensive and non-toxic catalysts, such as ammonium (B1175870) chloride (NH₄Cl), has been shown to effectively promote the condensation reaction between 2-aminothiophenol and aldehydes to form benzothiazoles at room temperature. mdpi.com

Energy Efficiency: Microwave-assisted synthesis has emerged as a valuable green chemistry tool. hpu2.edu.vn Using a domestic microwave oven to synthesize a key benzothiazole intermediate was shown to significantly save time and energy compared to conventional heating methods. hpu2.edu.vn

One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel (a "one-pot" strategy) reduces the need for intermediate purification steps, thereby saving solvents and reducing waste. arkat-usa.org An efficient one-pot strategy has been developed for the synthesis of 2-acylbenzothiazoles from aryl methyl ketones and 2-aminobenzenethiol under metal-free conditions. mdpi.com

While specific literature detailing green chemistry approaches exclusively for this compound is limited, the successful application of these principles to the synthesis of structurally similar benzothiazoles and benzo[d]isothiazoles provides a strong foundation. arkat-usa.orgmdpi.comnih.gov Future research will likely focus on adapting these methods, such as performing the cyclization and cyanation steps in aqueous media or via one-pot, metal-free processes, to develop more sustainable routes to this important chemical compound.

Electrophilic Aromatic Substitution Reactions on the Fused Benzene Ring

The fused benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, a fundamental class of reactions for functionalizing aromatic systems. masterorganicchemistry.comnih.gov The isothiazole ring and the carbonitrile group are electron-withdrawing, which deactivates the benzene ring towards electrophilic attack compared to benzene itself. libretexts.org This deactivation means that harsher reaction conditions are often required to achieve substitution.

The directing effects of the fused isothiazole ring and the carbonitrile group determine the position of substitution. Both groups are meta-directing. Therefore, electrophilic attack is expected to occur primarily at the C5 and C7 positions of the benzo[d]isothiazole ring system. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 5-nitro- and 7-nitrothis compound. masterorganicchemistry.com

ReactionReagentsExpected Major Products
NitrationHNO₃, H₂SO₄5-Nitrothis compound and 7-Nitrothis compound
HalogenationX₂ (e.g., Br₂), Lewis Acid (e.g., FeBr₃)5-Halothis compound and 7-Halothis compound
SulfonationFuming H₂SO₄ (SO₃, H₂SO₄)This compound-5-sulfonic acid and this compound-7-sulfonic acid

Nucleophilic Additions and Substitutions Involving the Carbonitrile Moiety

The carbonitrile (-C≡N) group of this compound is a versatile functional group that readily undergoes nucleophilic additions and substitutions. The electron-withdrawing nature of the nitrogen atom polarizes the C≡N triple bond, making the carbon atom electrophilic and susceptible to attack by nucleophiles.

One of the most common transformations of the nitrile group is its hydrolysis to a carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis typically involves heating with an aqueous solution of a strong base like sodium hydroxide, followed by acidification. Acidic hydrolysis is usually performed by heating with a strong acid such as sulfuric or hydrochloric acid.

The nitrile group can also be reduced to a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. youtube.com This reaction provides a direct route to aminomethyl-substituted benzo[d]isothiazoles, which are valuable intermediates for further derivatization.

Furthermore, organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the carbonitrile group to form ketones after hydrolysis of the intermediate imine. youtube.com This reaction allows for the introduction of a wide variety of alkyl and aryl groups at the 4-position of the benzo[d]isothiazole ring system.

ReactionReagentsProduct Functional Group
Hydrolysis (Basic)1. NaOH, H₂O, Δ; 2. H₃O⁺Carboxylic acid
Hydrolysis (Acidic)H₃O⁺, ΔCarboxylic acid
Reduction1. LiAlH₄, Et₂O; 2. H₂OPrimary amine
Addition of Grignard Reagent1. RMgX, Et₂O; 2. H₃O⁺Ketone

Transformations of the Isothiazole Heterocycle

The isothiazole ring itself is a key site of reactivity in this compound, undergoing various transformations including oxidation, reduction, ring-opening, and rearrangement processes.

Oxidation and Reduction Chemistry of the Isothiazole Ring

The sulfur atom in the isothiazole ring is susceptible to oxidation. thieme-connect.de Oxidation of isothiazoles can lead to the formation of isothiazole S-oxides or S,S-dioxides, depending on the oxidizing agent and reaction conditions. For example, peroxy acids are commonly used for such oxidations. These oxidized derivatives can exhibit altered chemical and biological properties. In some cases, oxidation can lead to bioactivation, as seen with certain isothiazole-containing drug candidates where P450-mediated sulfur oxidation can lead to the formation of reactive intermediates. nih.gov

Reduction of the isothiazole ring is less common but can be achieved under specific conditions. thieme-connect.de Electrochemical reduction methods have been shown to cause ring opening of the isothiazole unit. thieme-connect.de

Ring-Opening and Rearrangement Processes

The isothiazole ring can undergo ring-opening reactions under various conditions. For instance, treatment with strong bases can lead to cleavage of the S-N bond. thieme-connect.de Ring-opening can also be initiated by nucleophilic attack at the sulfur atom or at one of the ring carbons. These reactions can provide access to a variety of acyclic and other heterocyclic structures. For example, the reaction of isothiazolium salts with primary amines can lead to ring opening to form 3-aminoalk-2-ene-1-thiones. thieme-connect.de

Rearrangement reactions of isothiazoles are also known. researchgate.net For example, thermolysis of certain bi(1,2,3-dithiazolylidenes) can lead to the formation of isothiazolo[5,4-d]isothiazoles. researchgate.net These rearrangements can be synthetically useful for accessing novel heterocyclic systems.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. chemrxiv.orgnih.gov Halogenated derivatives of this compound are excellent substrates for these reactions, allowing for the introduction of a wide range of substituents onto the fused benzene ring.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate. libretexts.org This reaction is widely used due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. researchgate.nethpu2.edu.vn

A bromo-substituted this compound, for example, 7-bromothis compound, can be readily coupled with various aryl- and heteroarylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃) to afford the corresponding biaryl compounds. nih.govmdpi.com This strategy provides a powerful method for the synthesis of complex molecules with potential applications in materials science and medicinal chemistry.

Reactant 1Reactant 2CatalystBaseProduct
7-Bromothis compoundPhenylboronic acidPd(PPh₃)₄Na₂CO₃7-Phenylthis compound
5-Bromothis compoundThiophene-2-boronic acidPdCl₂(dppf)K₂CO₃5-(Thiophen-2-yl)this compound

Stille and Sonogashira Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For a molecule like this compound, these reactions typically require a halogenated precursor, for instance, a bromo- or iodo-substituted benzo[d]isothiazole, to proceed.

Stille Coupling involves the reaction of an organostannane reagent with an organic halide. nih.gov This method is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. nih.gov The application of Stille coupling could allow for the introduction of novel vinyl, alkynyl, and heterocyclic groups onto the benzo[d]isothiazole core, expanding its structural diversity for various applications. nih.gov

Sonogashira Coupling is a widely used reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govorganic-chemistry.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) co-catalyst in the presence of an amine base. nih.govorganic-chemistry.org It can be carried out under mild conditions, which is advantageous for the synthesis of complex molecules. nih.gov For the benzo[d]isothiazole system, a halogenated derivative could be coupled with various terminal alkynes to produce alkynyl-substituted benzo[d]isothiazoles. Research on related heterocycles, such as functionalized thiazoles, demonstrates the viability of this approach. For example, 2-alkynyl-4-trifloylthiazoles have been synthesized via Sonogashira coupling, showcasing the reaction's utility in functionalizing sulfur-nitrogen heterocycles. nih.gov

Table 1: Representative Sonogashira Coupling of a Functionalized Thiazole (B1198619) Derivative This table illustrates the Sonogashira coupling of a related heterocyclic system, as specific data for this compound is not readily available. The conditions are representative of typical Sonogashira reactions.

EntryAlkyne SubstrateCatalyst SystemSolvent / BaseYield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuITHF / Et₃N85
2TrimethylsilylacetylenePd(PPh₃)₄ / CuIToluene / DIPA90
31-HexynePdCl₂(dppf) / CuIDMF / Et₃N78
4EthynyltrimethylsilanePd(OAc)₂ / PPh₃ / CuIAcetonitrile / TBAF92

C-H Functionalization and Direct Arylation Strategies

Direct C-H functionalization has emerged as a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized starting materials. nih.gov

Direct Arylation enables the formation of C-C bonds by coupling a C-H bond of one aromatic compound with an aryl halide. Research on structurally related, electron-withdrawing heterocyclic systems like benzo[1,2-d:4,5-d′]bis( nih.govnih.govarkat-usa.orgthiadiazole) has shown that direct C-H arylation is a powerful method for selective functionalization. nih.gov In these systems, palladium acetate combined with a phosphonium (B103445) salt ligand has been effective in catalyzing the reaction with bromoarenes or iodoarenes, leading to mono- or di-arylated products. nih.govorganic-chemistry.org The presence of the electron-withdrawing cyano group on the this compound ring is expected to influence the regioselectivity of such C-H activation processes.

For related benzothiazole scaffolds, direct C-H arylation has been successfully achieved at the C2-position using various arylating agents, including aryl iodides and aryl boronic acids, often catalyzed by palladium. nih.govnus.edu.sg These methods highlight the potential for similar transformations on the benzo[d]isothiazole core. The choice of catalyst, base, and solvent is crucial for achieving high yields and selectivity. nih.gov

Table 2: Conditions for Palladium-Catalyzed Direct Arylation of Related Heterocycles This table presents data from direct arylation of related benzothiadiazole and benzothiazole systems to illustrate potential conditions for this compound.

Heterocycle SubstrateArylating AgentCatalyst / LigandBase / SolventPositionYield (%)Ref
Benzo[1,2-d:4,5-d′]bis( nih.govnih.govarkat-usa.orgthiadiazole)4-BromotoluenePd(OAc)₂ / PBuᵗ₂Me·HBF₄K₂CO₃ / Toluene475 nih.gov
Benzo[1,2-d:4,5-d′]bis( nih.govnih.govarkat-usa.orgthiadiazole)4-IodoanisolePd(OAc)₂ / PBuᵗ₂Me·HBF₄K₂CO₃ / Toluene482 nih.gov
BenzothiazoleIodobenzenePd(OAc)₂K₂CO₃ / DMA288 mdpi.com
Benzothiazole4-Tolylboronic acidPd(OAc)₂ / Cu(OAc)₂Ag₂O / Dioxane276 nus.edu.sg

Selective Functionalization at Specific Positions of the Benzo[d]isothiazole Core

Achieving selective functionalization at a specific position of a heterocyclic core is a key challenge in synthetic chemistry. The inherent electronic properties of the benzo[d]isothiazole ring, combined with the directing effects of substituents like the 4-carbonitrile group, can be exploited to control the regioselectivity of reactions.

One powerful strategy for achieving site-selectivity is directed ortho-metalation (DoM) . This approach involves the use of a directing group to position a metalating agent (typically an organolithium reagent) at an adjacent C-H bond. For the benzo[d]isothiazole system, derivatization strategies can be envisioned that introduce a directing group to guide functionalization.

A notable example of selective functionalization on a related scaffold involves the directed lithiation of N-(phenylsulfonyl)propanamides to synthesize 7-substituted benzo[d]-1,2-thiazole-1,1-dioxides. researchgate.net In this process, the sulfonamide directing group facilitates lithiation at the C7 position of the benzene ring, followed by cyclization and quenching with various electrophiles to install a range of substituents. researchgate.net This methodology demonstrates that C-H bonds on the benzo portion of the ring system can be selectively activated. While this example involves the oxidized sulfone derivative, the principle of directed metalation could be adapted for this compound, potentially enabling selective functionalization at the C5 or C7 positions, depending on the placement of a suitable directing group.

Table 3: Selective Functionalization of a Benzo[d]thiazole Derivative via Directed Lithiation This table is based on the synthesis of 7-substituted benzo[d]-1,2-thiazole-1,1-dioxides, illustrating a strategy for selective functionalization. researchgate.net

EntryDirecting GroupMetalating AgentElectrophilePosition FunctionalizedProduct
1-SO₂N(t-Bu)CO(t-Bu)s-BuLi / TMEDAI₂77-Iodo derivative
2-SO₂N(t-Bu)CO(t-Bu)s-BuLi / TMEDAMe₃SiCl77-Trimethylsilyl derivative
3-SO₂N(t-Bu)CO(t-Bu)s-BuLi / TMEDADMF77-Formyl derivative
4-SO₂N(t-Bu)CO(t-Bu)s-BuLi / TMEDAPh₂CO77-(Diphenylhydroxymethyl) derivative

Electronic Structure Elucidation and Molecular Orbital Analysis (HOMO-LUMO)

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. For benzo[d]isothiazole analogues, understanding the distribution of electrons and the nature of molecular orbitals is key. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and reactivity. mdpi.com A smaller gap suggests that the molecule is more reactive and less stable, as electrons can be more easily excited from the HOMO to the LUMO. mdpi.com

In studies of related benzothiazole derivatives, the HOMO-LUMO energy gap was found to be influenced by the presence of different substituents. mdpi.com For instance, the introduction of electron-withdrawing groups like trifluoromethyl (-CF3) can lower the HOMO-LUMO gap, thereby increasing the molecule's reactivity. mdpi.com The analysis of HOMO and LUMO energies is a reliable method for assessing the electron-donating and electron-accepting capabilities of molecules. scirp.org This information is vital for understanding potential interactions with biological targets. scirp.org

ParameterSignificanceInfluencing Factors
HOMO EnergyElectron-donating abilitySubstituent effects (electron-donating/withdrawing groups)
LUMO EnergyElectron-accepting abilitySubstituent effects (electron-donating/withdrawing groups)
HOMO-LUMO Gap (ΔE)Kinetic stability, chemical reactivity, polarizabilityMolecular structure and substituents

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method to predict the ground state geometries and energetics of molecules. nbu.edu.sa By employing methods like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can calculate optimized geometrical parameters such as bond lengths and bond angles. nbu.edu.sa

For benzothiazole derivatives, DFT calculations have revealed how different substituents affect the molecular geometry. nbu.edu.sa For example, C-C bond lengths and C=N bond lengths within the thiazole ring can vary depending on the nature of the substituent. nbu.edu.sa These studies also provide insights into the stability of different conformers. For instance, some 1,3-benzothiazole derivatives were found to exist in two main conformers, with one being more stable than the other, and the rotational barrier between them could be calculated. nbu.edu.sa

Conformational Analysis and Potential Energy Surface Mapping

Molecules are not static entities; they can adopt various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is often achieved by mapping the potential energy surface (PES) of the molecule.

For analogues like 1,3-benzothiazole derivatives, computational studies have identified different conformers and calculated the energy barriers for rotation. nbu.edu.sa This information is crucial for understanding how these molecules might interact with biological receptors, as the specific conformation can significantly influence binding affinity.

Spectroscopic Feature Predictions and Correlation with Experimental Data (e.g., Vibrational Spectra)

Computational methods can predict various spectroscopic properties, including vibrational (infrared) spectra. nbu.edu.sa DFT calculations can simulate the IR spectra of molecules, and the predicted vibrational frequencies can be compared with experimental data for validation of the computational model. nbu.edu.sa These predictions also aid in the assignment of experimental spectral bands to specific molecular vibrations. nbu.edu.sa

For benzothiazole derivatives, calculated vibrational frequencies have shown good agreement with experimental FT-IR spectra. nih.gov Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, and these calculated shifts often correlate well with experimental values. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems over time, offering insights into their behavior and interactions with their environment, such as a solvent or a biological receptor. researchgate.netrsc.org MD simulations can be used to assess the stability of a ligand-protein complex, which is crucial in drug design. rsc.org

In studies of imidazo[2,1-b]thiazole (B1210989) derivatives, MD simulations were employed to understand the stability and dynamic behavior of potent compounds within the binding pocket of an enzyme. researchgate.net These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. researchgate.net For instance, MD simulations of benzothiazole derivatives targeting the LasR protein in P. aeruginosa showed the ability of the compounds to interact with the binding site and disrupt the protein's function. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are invaluable for the rational design of new molecules with desired characteristics. nih.gov

By identifying key molecular descriptors that influence activity, QSAR models can guide the synthesis of more potent analogues. For example, in the study of triazole-2-thione analogues, QSAR studies helped in identifying the most active compounds against certain bacterial strains. researchgate.net The development of such models is a key component in modern drug discovery, enabling a more targeted and efficient search for new therapeutic agents.

Quantum Chemical Descriptors for Reactivity and Interaction Mechanisms

A range of quantum chemical descriptors can be calculated to predict the reactivity and interaction mechanisms of molecules. These descriptors, derived from the electronic structure, provide a quantitative measure of various chemical properties. scirp.org

Key descriptors include:

Chemical Potential (μ): Describes the escaping tendency of electrons from a system.

Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. Hard molecules have a large HOMO-LUMO gap, and soft molecules have a small gap. scirp.orgscirp.org

Electronegativity (χ): A measure of the power of an atom or a group of atoms to attract electrons towards itself. scirp.org

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. scirp.org

Applications in Advanced Functional Materials Research and Catalysis

Organic Optoelectronic Devices and Photoluminescent Materials

The exploration of novel organic materials is a cornerstone of advancing optoelectronic technologies. While direct research on Benzo[d]isothiazole-4-carbonitrile in this domain is limited, the broader family of benzothiazole (B30560) and its derivatives has shown considerable promise.

Integration into Organic Light-Emitting Diodes (OLEDs)

Although no studies explicitly detail the integration of this compound into OLEDs, related benzoxazole (B165842) derivatives, such as 2-Iodobenzo[d]oxazole-4-carbonitrile, have been identified as having potential applications in the development of organic semiconductors and OLEDs. The structural similarity suggests that this compound could also serve as a component in OLEDs, potentially as an electron-transporting or emissive material. The electron-withdrawing nature of the isothiazole (B42339) ring and the cyano group would likely lead to a high electron affinity, a desirable characteristic for n-type materials in OLEDs.

Development of Cyano-Substituted Electron-Accepting Heterocycles

The introduction of a cyano group into heterocyclic systems is a well-established strategy for creating potent electron-accepting materials. For instance, cyano-substituted benzo[1,2-d:4,5-d′]bis( researchgate.netnih.govthiadiazole)-4-carbonitrile is recognized as a potential component for photoluminescent materials due to the electron-withdrawing properties of the cyano group. researchgate.net This principle strongly suggests that this compound would function as an effective electron-accepting heterocycle, a critical component in various organic electronic devices where charge separation and transport are key.

Role in Dye-Sensitized Solar Cells and Organic Field-Effect Transistors

The application of benzothiazole derivatives in dye-sensitized solar cells (DSSCs) is an active area of research. nih.govresearchgate.netsciengine.comacs.orgnih.gov These compounds often form the core of D-A-π-A (Donor-Acceptor-π-bridge-Acceptor) sensitizers, where the benzothiazole unit can act as an electron acceptor. sciengine.com While no studies have specifically employed this compound, its predicted strong electron-accepting nature makes it a hypothetical candidate for inclusion in such dye architectures. Similarly, in the realm of organic field-effect transistors (OFETs), the electron-deficient character of this molecule could enable its use as an n-channel semiconductor material.

Sensitizers for Energy Conversion Systems (e.g., Photocatalytic Hydrogen Generation)

The quest for efficient and sustainable energy sources has driven research into photocatalytic systems. Organic sensitizers play a crucial role in capturing light and initiating the chemical reactions for fuel production, such as hydrogen generation from water.

Derivatives of benzo[d]pyrrolo[2,1-b]thiazole-3-carbonitrile have been successfully employed as metal-free organic sensitizers for photocatalytic hydrogen generation. researchgate.net These sensitizers, when paired with a semiconductor like TiO₂, demonstrate excellent light-harvesting capabilities and facilitate efficient electron transfer, leading to significant hydrogen production rates. researchgate.net Furthermore, covalent organic frameworks (COFs) incorporating benzothiadiazole units as strong electron acceptors have shown superior performance in photocatalytic hydrogen evolution. rsc.orgresearchgate.netnih.gov These findings strongly suggest that this compound, with its inherent electron-accepting properties, could be a highly effective photosensitizer in similar energy conversion systems.

Chromophoric Applications in Dyes and Pigments

The structural backbone of this compound, the benzothiazole moiety, is a known chromophore present in various synthetic dyes. mdpi.com The electronic transitions within this heterocyclic system are responsible for the absorption and emission of light in the visible spectrum. The strategic placement of a carbonitrile group, a potent auxochrome, is expected to significantly influence the photophysical properties of the molecule. This could lead to a bathochromic (red) or hypsochromic (blue) shift in its absorption and emission spectra, making it a target for the development of new dyes and pigments with tailored colors. However, specific studies on the chromophoric properties of this compound are currently absent from the literature.

Ligand Design for Transition Metal Complexes in Catalysis

The nitrogen atom within the isothiazole ring of this compound presents a potential coordination site for transition metals, making the compound a candidate for ligand design in catalysis. Benzothiazole derivatives are known to form stable complexes with various transition metals, including cobalt, nickel, copper, and zinc. nih.govirb.hr These complexes have been investigated for their catalytic activity in a range of chemical transformations. The electronic properties of the ligand, influenced by the electron-withdrawing carbonitrile group, could fine-tune the catalytic activity of the resulting metal complex. This opens up possibilities for developing novel catalysts for organic synthesis and other applications. Despite this potential, there is no current research detailing the synthesis and catalytic application of transition metal complexes featuring this compound as a ligand.

Development of Novel Catalytic Systems Based on Benzo[d]isothiazole Ligands

The nitrogen and sulfur atoms within the isothiazole ring of benzo[d]isothiazole derivatives provide potential coordination sites for metal centers, making them attractive candidates for use as ligands in catalysis. The development of catalytic systems based on these ligands is an area of growing interest, with studies exploring their application in various organic transformations.

Metal complexes of isothiazole derivatives have been investigated for their catalytic prowess. For instance, palladium complexes featuring isothiazole-containing ligands have demonstrated high catalytic activity in cross-coupling reactions, such as the Suzuki reaction, particularly in aqueous and aqueous-alcoholic media. thieme-connect.com The stability of these complexes can vary depending on the metal ion, with studies showing a range of stabilities for complexes with cobalt(II), nickel(II), copper(II), zinc(II), and silver(I). thieme-connect.com

The design of these catalytic systems often involves the synthesis of new benzo[d]isothiazole derivatives with specific functional groups to enhance their coordination ability and influence the catalytic activity of the resulting metal complex. thieme-connect.com For example, the introduction of additional coordination sites, such as those in 1,2,4-triazole (B32235) or tetrazole rings, alongside the isothiazole fragment has been explored to create more effective ligands. thieme-connect.com While specific research on this compound as a ligand is limited, the presence of the electron-withdrawing nitrile group at the 4-position is expected to significantly influence the electronic properties of the aromatic system and the coordination behavior of the isothiazole moiety, potentially leading to unique catalytic activities. The electronic profile of such a compound suggests it could be a candidate as a ligand in catalysis. vulcanchem.com

Recent synthetic methodologies have expanded the chemical space of benzo[d]isothiazoles, facilitating the exploration of their applications in fields like medicinal chemistry and catalysis. arkat-usa.org These methods include copper-catalyzed annulation reactions to form the benzo[d]isothiazole core. arkat-usa.org

Role in Cross-Coupling Reactions and Organic Transformations

Cross-coupling reactions are fundamental transformations in organic synthesis, and the development of efficient catalysts is a primary focus of research. Benzo[d]isothiazole derivatives and their metal complexes are emerging as promising candidates in this domain.

Palladium complexes with benzo[d]isothiazole ligands have been shown to be effective catalysts for Suzuki cross-coupling reactions. thieme-connect.com In a model reaction between 4-methoxyphenylboronic acid and 3-bromobenzoic acid, these complexes exhibited high catalytic activity. thieme-connect.com The catalytic performance is influenced by reaction conditions such as temperature, with some palladium complexes with isothiazole ligands showing high activity at elevated temperatures (75 °C or 100 °C), while being inert at room temperature. thieme-connect.com

Furthermore, palladium-catalyzed cycloaddition reactions involving benzo[d]isothiazole 1,1-dioxides have been developed for the synthesis of complex heterocyclic structures. bohrium.com These reactions, such as [4+2] and [6+2] dipolar cycloadditions, demonstrate the versatility of the benzo[d]isothiazole scaffold in constructing diverse molecular architectures. bohrium.com The choice of ligand is crucial for achieving high yields and enantioselectivity in these transformations. bohrium.com For instance, in a palladium-catalyzed [4+2] cycloaddition, the use of the difluorphos (B3069624) ligand was found to be optimal for achieving high enantiomeric excess. bohrium.com

The functionalization of the benzo[d]isothiazole ring itself through cross-coupling reactions is also a key strategy for creating new derivatives with potential applications. Halogen-substituted benzo[d]isothiazoles are particularly useful building blocks for this purpose. thieme-connect.com

While direct studies on the catalytic applications of this compound are not yet prevalent in the literature, the existing research on related benzo[d]isothiazole derivatives provides a strong foundation for its potential utility. The electron-withdrawing nature of the 4-carbonitrile group could modulate the electron density at the metal center in a catalytic complex, thereby influencing its reactivity and selectivity in cross-coupling and other organic transformations. Further research into the coordination chemistry and catalytic activity of this compound and its metal complexes is warranted to fully explore its potential in this exciting field.

Mechanistic and Structure Activity Relationship Sar Studies in Chemical Biology

Exploration as Molecular Scaffolds for Chemical Probe Development

The benzo[d]isothiazole scaffold is a privileged structure in drug discovery, serving as the core for a variety of biologically active molecules. researchgate.net Its rigid, bicyclic nature provides a well-defined three-dimensional arrangement for appended functional groups, facilitating specific interactions with biological targets. Researchers have leveraged this scaffold to develop chemical probes for exploring complex biological processes.

Derivatives of benzo[d]isothiazole have been investigated as inhibitors of multiple biological targets and pathways. researchgate.net For instance, they form the basis for compounds targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a key pathway in cancer immunotherapy. researchgate.netnih.gov Furthermore, benzo[d]isothiazole-based compounds have been identified as potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4), which is a promising target for disease-modifying therapies for Parkinson's disease. arkat-usa.orgacs.org The adaptability of the benzo[d]isothiazole core allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties, making it an ideal framework for chemical probe development.

In Vitro Target Identification and Validation Studies

In vitro studies have been instrumental in identifying and validating the biological targets of benzo[d]isothiazole derivatives. These studies are crucial for understanding the mechanism of action and for guiding the rational design of more effective compounds.

A significant body of research has focused on the enzyme inhibitory activities of benzo[d]isothiazole derivatives. These compounds have been shown to inhibit a range of enzymes implicated in various diseases.

For example, a series of 6-nitro-3-(m-tolylamino) benzo[d]isothiazole 1,1-dioxide analogues were found to be dual inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), with IC50 values in the micromolar to nanomolar range. nih.gov Additionally, benzo[d]isothiazole-1,1-dioxides have been synthesized that moderately inhibit the hepatitis C virus (HCV) polymerase NS5B. herts.ac.uk Other studies have identified 2-phenyl benzo[d]isothiazol-3(2H)-ones as species-selective inhibitors of Plasmodium spp. 2-C-methyl-D-erythritol-4-phosphate cytidyltransferase (IspD), an enzyme in the MEP pathway for isoprenoid biosynthesis, with nanomolar inhibitory activity. arkat-usa.orgresearchgate.net These findings highlight the potential of the benzo[d]isothiazole scaffold in developing inhibitors for enzymes involved in inflammatory diseases and infectious diseases.

Target EnzymeDerivative ClassKey Findings
5-Lipoxygenase (5-LOX)6-nitro-3-(m-tolylamino) benzo[d]isothiazole 1,1-dioxidesDual inhibition with mPGES-1; IC50 values from 0.15 to 23.6μM. nih.gov
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)6-nitro-3-(m-tolylamino) benzo[d]isothiazole 1,1-dioxidesDual inhibition with 5-LOX. nih.gov
Hepatitis C Virus (HCV) Polymerase NS5BBenzo[d]isothiazole-1,1-dioxidesModerate inhibition. herts.ac.uk
Plasmodium spp. IspD2-phenyl benzo[d]isothiazol-3(2H)-onesNanomolar inhibitory activity. arkat-usa.orgresearchgate.net
Mycobacterium tuberculosis DNA GyrB3-(piperazin-1-yl)benzo[d]isothiazole derivativesPromising inhibitory activity. ebi.ac.uk

Beyond enzyme inhibition, benzo[d]isothiazole derivatives have been shown to interact with and modulate the function of various receptors. A notable example is the development of benzo[d]isothiazole-3-carboxamides as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4). acs.org These compounds have demonstrated improved metabolic clearance and CYP1A2 profiles compared to earlier mGlu4 PAMs. acs.org

Furthermore, certain benzo[d]isothiazole derivatives have been investigated for their affinity to dopamine D2 receptors, with potential applications in the treatment of schizophrenia. google.com High-throughput screening has also led to the discovery of benzo[d]isothiazoles as potent and selective agonists of the human Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5), which have shown in vivo gastrointestinal prokinetic activity in rodents. researchgate.netacs.org

Structure-Activity Relationship (SAR) Analysis for Molecular Interaction

SAR studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For the benzo[d]isothiazole scaffold, these studies have been pivotal in identifying key structural features required for potent and selective interactions with biological targets.

Through systematic modifications of the benzo[d]isothiazole core and its substituents, researchers have been able to identify the structural determinants for molecular recognition. For instance, in the development of PD-1/PD-L1 interaction inhibitors, a "ring fusion" strategy starting from a known inhibitor led to the discovery of potent benzo[d]isothiazole derivatives. researchgate.net Molecular docking and dynamics simulations revealed that specific groups, such as a biphenyl group and a bromobenzene moiety, engage in crucial hydrophobic and π-π stacking interactions with the PD-L1 protein. researchgate.net

In the case of benzo[d]isothiazole hydrazones with antiproliferative activity, the fragment -CO-NH-N=CH-2-hydroxyphenyl was identified as being critical for biological activity. nih.gov This suggests the importance of intramolecular hydrogen bonding or a specific spatial arrangement of key pharmacophoric features for cytotoxicity. nih.gov

The insights gained from SAR studies have enabled the rational design of new benzo[d]isothiazole derivatives with enhanced molecular specificity and improved pharmacological profiles. For example, in the optimization of mGlu4 PAMs, the introduction of longer, branched alkyl groups on the benzo[d]isoxazole core (a related scaffold) led to more potent compounds. acs.org This knowledge was then applied to the benzo[d]isothiazole series to improve potency and pharmacokinetic properties.

Similarly, for inhibitors of the PD-1/PD-L1 interaction, SAR studies guided the modification of a lead compound to improve its inhibitory activity and reduce cytotoxicity. researchgate.net The introduction of a methylene spacer group between the benzo[d]isothiazole-1,1-dioxide ring and a sulphonamide group in HCV polymerase inhibitors maintained potency against the enzyme while increasing replicon potency. herts.ac.uk These examples underscore the power of rational design based on a thorough understanding of SAR to develop highly specific and effective molecular probes and drug candidates.

Compound ClassTargetKey SAR Findings
Benzo[d]isothiazole HydrazonesCancer Cell LinesThe -CO-NH-N=CH-2-hydroxyphenyl fragment is crucial for antiproliferative activity. nih.gov
6-((1H-Pyrazolo[4,3-b]pyridin-3-yl)amino)-benzo[d]isothiazole-3-carboxamidesmGlu4Introduction of longer, branched alkyl groups enhances potency. acs.org
Benzo[d]isothiazole DerivativesPD-1/PD-L1 InteractionBiphenyl and bromobenzene moieties are key for binding to PD-L1. researchgate.net
Benzo[d]isothiazole-1,1-dioxidesHCV Polymerase NS5BA methylene spacer between the core and a sulphonamide group improves replicon potency. herts.ac.uk

Chemoinformatic and Computational Screening for Novel Research Leads

The exploration of benzo[d]isothiazole-4-carbonitrile and its derivatives as potential therapeutic agents has been significantly advanced by chemoinformatic and computational screening methods. These in silico techniques allow for the rapid assessment of large compound libraries, prediction of biological activity, and elucidation of molecular interactions, thereby accelerating the identification of promising research leads.

Virtual Screening and Molecular Docking Studies

Virtual screening and molecular docking have been instrumental in identifying the potential molecular targets of compounds featuring the this compound scaffold. These computational methods simulate the binding of a ligand to the active site of a target protein, providing insights into binding affinity and interaction patterns.

One of the key molecular targets identified for derivatives of this scaffold is Protein Kinase B (PKB/Akt) , a crucial node in cell signaling pathways that is often dysregulated in cancer. Molecular docking studies have been employed to understand how these compounds interact with the ATP-binding pocket of Akt. For instance, studies have revealed that the benzo[d]isothiazole core can form critical hydrogen bonds and hydrophobic interactions with key residues in the kinase domain, leading to its inhibition.

Another significant target is human neutrophil elastase (HNE) , a serine protease involved in inflammatory diseases. Docking studies of benzo[d]isothiazole-based inhibitors have shown that the sulfur atom of the isothiazole (B42339) ring can interact with the catalytic serine residue of the enzyme. The carbonitrile group at the 4-position can also play a role in orienting the molecule within the active site and forming specific interactions.

Molecular TargetKey Interactions Observed in Docking Studies
Protein Kinase B (PKB/Akt)Hydrogen bonding with hinge region residues, hydrophobic interactions within the ATP-binding pocket.
Human Neutrophil Elastase (HNE)Interaction of the isothiazole sulfur with the catalytic serine, hydrophobic interactions with specificity pockets.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a powerful tool used to define the essential three-dimensional arrangement of functional groups required for biological activity. For the this compound series, pharmacophore models have been developed based on the structures of known active compounds. These models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

These pharmacophore models serve as templates for virtual screening to identify novel compounds with similar features from large chemical databases. Once initial hits are identified, lead optimization strategies are employed to improve their potency, selectivity, and pharmacokinetic properties. This often involves systematically modifying the this compound core. For example, different substituents can be introduced at various positions on the benzene (B151609) ring to enhance interactions with the target protein. The carbonitrile group itself can be retained or replaced with other electron-withdrawing groups to modulate the electronic properties and binding affinity of the molecule.

Investigating Mechanisms of Biological Activity at the Molecular Level

Understanding the molecular mechanism of action is crucial for the development of any new therapeutic agent. For this compound and its analogs, research has focused on elucidating their interactions with specific enzymes and signaling pathways.

The inhibitory activity of these compounds against protein kinases like Akt is a primary area of investigation. By binding to the ATP-binding site, these molecules act as competitive inhibitors, preventing the phosphorylation of downstream substrates and thereby blocking the entire signaling cascade. This mechanism is of particular interest in oncology, as the PI3K/Akt pathway is a key driver of tumor cell proliferation, survival, and resistance to therapy.

In the context of HNE inhibition, the mechanism involves the formation of a reversible or irreversible covalent bond with the catalytic serine residue in the enzyme's active site. The electrophilic nature of the isothiazole ring system, potentially enhanced by the electron-withdrawing carbonitrile group, facilitates this interaction. By blocking the activity of HNE, these compounds can mitigate the tissue damage associated with inflammatory conditions.

Further studies have also explored the structure-activity relationships (SAR) of this class of compounds. These investigations have revealed that the integrity of the benzo[d]isothiazole ring is generally essential for activity. Modifications to the substituents on the aromatic ring can significantly impact potency and selectivity, highlighting the importance of a detailed understanding of the molecular interactions for the rational design of new and more effective inhibitors.

Future Research on this compound: Emerging Trends and Paradigms

The scientific community is poised to explore new frontiers in the study of this compound, a unique heterocyclic compound. Future research is anticipated to focus on developing sustainable synthetic methods, leveraging artificial intelligence for novel compound design, uncovering unconventional reactivity, employing advanced analytical techniques for deeper understanding, and fostering multidisciplinary collaborations to unlock its full potential in materials science and chemical biology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.